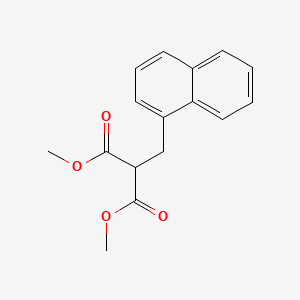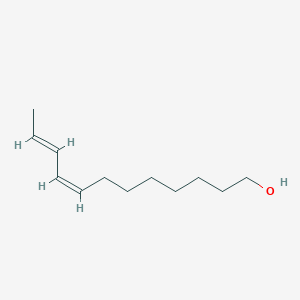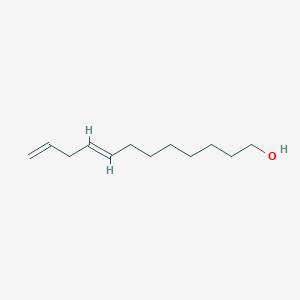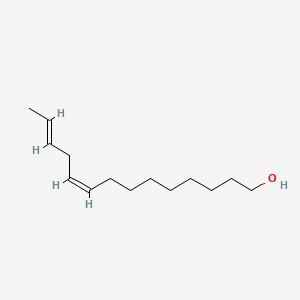![molecular formula C₁₄H₉Cl₂NO₃ B1145970 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid CAS No. 928343-25-3](/img/no-structure.png)
2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid is a chemical compound that has been explored in various synthetic and analytical chemistry studies. It belongs to a class of compounds that often exhibit interesting chemical and physical properties.
Synthesis Analysis
The synthesis of related cyclohexadienyl derivatives typically involves cyclization reactions. For example, ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate can undergo cyclization in sulfuric acid to form various cyclohexadiene derivatives, as demonstrated by Wilamowski et al. (1995) in their study on octahydrophenanthrene derivatives (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Molecular Structure Analysis
The molecular and crystal structure of compounds containing the cyclohexadienyl moiety has been a subject of interest in chemical research. Shestopalov, Emelianova, & Nesterov (2002) investigated the molecular and crystal structure of substituted 2-aminochromenes, highlighting the significance of X-ray diffraction analysis in understanding these compounds' structures (Shestopalov, Emelianova, & Nesterov, 2002).
Chemical Reactions and Properties
Chemical reactions involving cyclohexadienyl derivatives can be quite diverse. For instance, Reiner (1971) studied the enzymatic conversion of benzoic acid derivatives, which are structurally related, in various bacterial species (Reiner, 1971). Moreover, the reactivity of such compounds with different reactants can lead to a variety of products, as shown in various synthesis studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Research on related compounds shows a deep interest in the synthesis and structural properties of complex molecules. For instance, studies have elucidated the formation of novel substituted compounds through reactions involving chloral and substituted anilines, leading to the production of a series of substituted molecules with potential for further investigation in various scientific and medical fields (Issac & Tierney, 1996).
Degradation Processes
The degradation processes of compounds such as nitisinone, which shares a similar structural motif with the chemical , have been studied to understand their stability under different conditions. This research is crucial for evaluating the environmental impact and potential therapeutic uses of these compounds (Barchańska et al., 2019).
Potential Biological Activities
The examination of organotin(IV) complexes, including those derived from carboxylic acids related to the structure of 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid, has revealed significant antituberculosis activity. Such findings underscore the potential of structurally similar compounds for developing new therapeutic agents (Iqbal, Ali, & Shahzadi, 2015).
Propiedades
Número CAS |
928343-25-3 |
|---|---|
Nombre del producto |
2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid |
Fórmula molecular |
C₁₄H₉Cl₂NO₃ |
Peso molecular |
310.13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



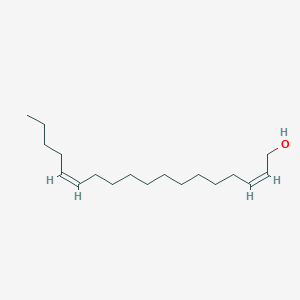
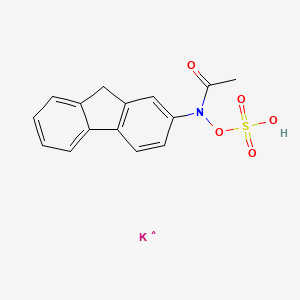
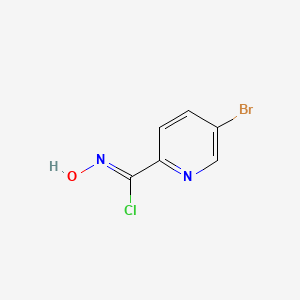
![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)
